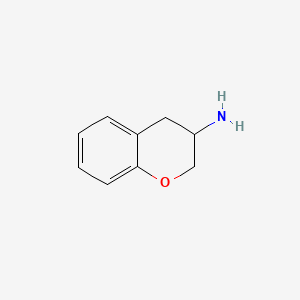

Chroman-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Chroman-3-amine derivatives involves several strategies, including reactions with polyhaloalkyl chroman-4-ones to form 3-(polyhaloacyl)chromones, showcasing reactions at C-2 with pyrone ring-opening and the formation of various chromanone derivatives through interactions with amines (Sosnovskikh et al., 2006). Another method involves a pseudo-five-component reaction between 3-formylchromones, melding Meldrum's acid, isocyanides, and primary aromatic amines to generate chromone-containing tripeptides (Teimouri et al., 2011).

Molecular Structure Analysis

Structural revisions and analyses of Chroman-3-amine derivatives highlight the formation of 2-amino-3-(aryliminomethyl)chromones through reactions with primary aromatic amines, demonstrating the versatility in modifying the chromone core (Sosnovskikh et al., 2009). Conformational studies on 2-methyl- and 2,NN-trimethylchroman-3-amines provide insights into the configurations and preferred conformations of these compounds, further contributing to our understanding of their molecular structure (Booth et al., 1973).

Chemical Reactions and Properties

Chroman-3-amine and its derivatives undergo various chemical reactions, including nucleophilic addition with aromatic primary amines to yield 2-amino-3-(arylaminomethylene)chroman-4-one derivatives, illustrating the compound's reactivity and potential for generating diverse chemical structures (Fitton et al., 1979).

Physical Properties Analysis

While specific studies on the physical properties of Chroman-3-amine were not directly found in the presented research, the synthesis and modification techniques imply that the physical properties can be tailored by altering the chemical structure through various synthetic routes. These modifications can significantly affect the compound's solubility, melting point, and other physical characteristics.

Chemical Properties Analysis

The chemical properties of Chroman-3-amine derivatives are characterized by their reactivity towards amines, acids, and other nucleophiles, as demonstrated by the formation of complex structures with diverse functional groups. The reactions often involve the creation of new bonds, showcasing the compound's utility in synthetic chemistry for creating pharmacologically relevant molecules (Teimouri et al., 2011).

Wissenschaftliche Forschungsanwendungen

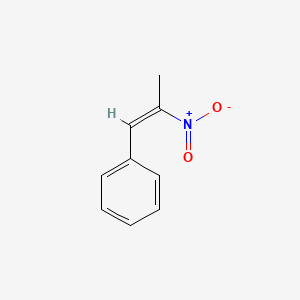

Synthesis and Reactions with Amines : 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to give 3-(polyhaloacyl)chromones, which further react with amines leading to the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).

Nucleophilic Addition with Aromatic Primary Amines : 3-(Aryliminomethyl)chromones undergo nucleophilic addition with aromatic primary amines to produce 2-amino-3-(arylaminomethylene)chroman-4-one derivatives. These compounds also react with alcohols and thiols, leading to various derivatives including thiazepine (Fitton, Frost, Houghton, & Suschitzky, 1979).

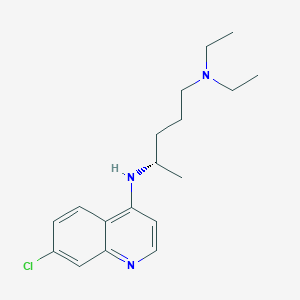

Building Blocks for Pharmaceutical Agents : Optically active, 6-substituted 2-(aminomethyl)chromans have been synthesized from chroman 2-carboxylic acid precursors. These chroman-containing primary amines are valuable for the synthesis of chroman-derived pharmaceutical agents (Zhang, Reeves, Bi, Dally, Ladouceur, BullockWilliam, & Chin, 2004).

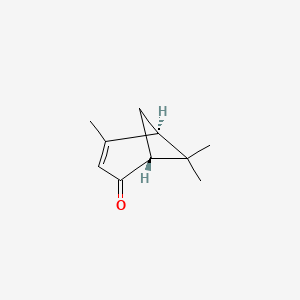

Heterogeneous Enantioselective Synthesis : A heterogeneous enantioselective reaction for the synthesis of chromans has been developed, utilizing mesoporous silica with inherent silica as acidic sites and immobilized chiral amines as basic sites. This method results in high selectivity and enantioselectivity (Wang, He, & An, 2017).

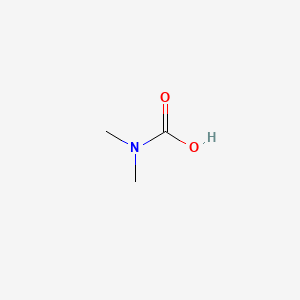

Synthesis of Biobased Amines and Polymers : Amines, including those derived from Chroman-3-amine, are key monomers for synthesizing materials like polyamides and polyureas. The review covers the synthesis of biobased amines from various biomass sources and their use in creating biobased polymers (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Asymmetric Syntheses of Chroman-4-amine Salts : Starting from substituted chroman-4-ones, a highly enantioselective CBS reduction was used to synthesize (R)-chroman-4-amines. These were further purified as mandelic or d-tartaric acid salts, providing good yields and excellent enantiomeric excesses (Voight, Daanen, Hannick, Shelat, Kerdesky, Plata, & Kort, 2010).

Safety And Hazards

Zukünftige Richtungen

Chroman-3-amine acts as a crucial scaffold in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds. Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chroman-3-amine analogs .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWDNDQOXZHBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976011 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-3-amine | |

CAS RN |

60575-19-1 | |

| Record name | 3,4-Dihydro-3-amino-2H-1-benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060575191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1202095.png)

![1-[1-[Oxo(1-pyrrolidinyl)methyl]cyclohexyl]-3-(phenylmethyl)urea](/img/structure/B1202098.png)

![2-[(4-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1202099.png)

![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)

![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)